molecular formula C14H18N2O2 B8099276 Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate

Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate

Cat. No.: B8099276
M. Wt: 246.30 g/mol
InChI Key: NRDFHLJYVIKWTL-STQMWFEESA-N
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Description

Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrrole scaffold with a benzyl ester group. Its stereochemistry (cis configuration) and rigid bicyclic structure make it a valuable intermediate in medicinal chemistry and organic synthesis. Key identifiers include the CAS number 1295578-04-9, molecular formula C₁₄H₁₈N₂O₂, and molecular weight 246.31 g/mol . The compound is synthesized via stereoselective methods, often involving catalytic cyclization or ring-closing reactions, as seen in related pyrrolo-pyrrole derivatives .

Properties

IUPAC Name

benzyl (3aS,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDFHLJYVIKWTL-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2[C@H]1N(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound belongs to a class of compounds known as pyrrole derivatives. Pyrroles are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that modifications to the pyrrole structure can significantly impact its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of several enzymes involved in critical biological processes, such as dihydroorotate dehydrogenase (DHODH), which is essential in pyrimidine biosynthesis .
  • Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer activity. A study evaluating various pyrrole derivatives showed that certain modifications led to enhanced cytotoxicity against cancer cell lines. For instance, the compound was tested against HepG-2 (liver cancer) and EACC (endometrial cancer) cell lines using resazurin assays to assess cell viability .

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG-215.0Apoptosis induction
This compoundEACC20.5Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicated significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25
Candida albicans62.50

The results suggest that the compound could be further developed as an antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 1251009-14-9
  • Purity : Typically >98% .

The compound features a bicyclic structure that is integral to its reactivity and biological activity. The presence of the benzyl group enhances its solubility and interaction with biological targets.

Medicinal Chemistry Applications

Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate is explored for its pharmacological properties. Research indicates several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating signaling pathways involved in tumor growth. For instance, compounds with similar structures have been investigated for their effects on histamine receptors, which are implicated in various cancers .
  • Neuropharmacology : The compound's interaction with neurotransmitter systems suggests potential use in treating mood disorders. Its structural similarities to known antidepressants indicate it may influence serotonin and dopamine pathways .

Case Studies

  • Antidepressant Properties : A study demonstrated that benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole derivatives significantly modulate neurotransmitter systems in vitro, supporting their potential as antidepressants.
  • Anticancer Effects : Another investigation reported promising results in cellular assays indicating anticancer activity against specific tumor types, particularly those responsive to histamine receptor modulation .

Materials Science Applications

The unique properties of this compound make it suitable for use in materials science:

  • Optoelectronic Materials : Research highlights the potential of pyrrolopyrrole derivatives as components in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport and light emission is crucial for these applications .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Multicomponent Reactions : The compound can be synthesized through multicomponent reactions involving aminocrotonic acid esters and N-arylbromomaleimides, showcasing its utility in creating diverse chemical architectures .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBicyclic structure with a benzyl groupAntitumor, antidepressant
Other pyrrolopyrrolesVariations in substituentsDiverse biological activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared bicyclic frameworks, substituent variations, or functional group modifications:

Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate 1295578-04-9 C₁₄H₁₈N₂O₂ 246.31 Cis-fused pyrrolo[3,2-b]pyrrole; benzyl ester
Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate 1698660-38-6 C₁₅H₂₀N₂O₂ 260.33 Pyrrolo[3,4-b]pyridine scaffold; no oxygen substituent
Cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate 1445950-86-6 C₁₄H₁₆N₂O₃ 260.29 5-Oxo group; reduced saturation vs. octahydro
3-[(2,3-dihydro-1H-pyrrolo[1,2-a]pyrrolyl)methyl]-4(3H)-quinazolinone - C₁₇H₁₄N₄O 362.34 Quinazolinone substituent; non-esterified

Key Observations :

  • Ring Position and Saturation : The target compound’s pyrrolo[3,2-b]pyrrole scaffold differs from the [3,4-b]pyridine analog (), which lacks oxygen and has a pyridine ring, increasing its molecular weight .
  • Functional Groups : The 5-oxo derivative (CAS 1445950-86-6) introduces a ketone group, altering polarity and reactivity compared to the fully saturated target compound .
  • Substituent Effects: The quinazolinone-containing analog (, Compound 6) exhibits a fused aromatic system, likely enhancing π-π stacking interactions in biological systems .

Reactivity Trends :

  • The benzyl ester group in all compounds confers susceptibility to hydrolysis under acidic/basic conditions.
  • The 5-oxo derivative’s ketone may undergo nucleophilic additions or reductions, unlike the saturated target compound .

Preparation Methods

Stereoselective [3+2]-Cycloaddition Strategies

The [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes represents a cornerstone for constructing pyrrolidine rings. In a study by MDPI, trifluoroacetic acid (TFA)-catalyzed cycloaddition under continuous flow conditions enabled the synthesis of pyrrolidines with high regio- and diastereoselectivity . For example, benzyl(methoxymethyl)(trimethylsilylmethyl)amine (2 ) reacted with α,β-unsaturated esters under flow at 80°C to yield cis-fused bicyclic pyrrolidines (4 ) in >90% yield (Scheme 1) . The use of KF/Al₂O₃ as a solid-base catalyst further enhanced selectivity, achieving diastereomeric ratios (dr) of 95:5 in batch reactions .

A notable adaptation involves the reaction of N-substituted carbonylmethyleneisoquinolinium bromide with arylidene cyanoacetamide, forming pyrrolo[2,1-a]isoquinolines via a one-pot tandem mechanism . While this method targets larger tricyclic systems, substituting isoquinoline with proline derivatives could direct selectivity toward the cis-octahydropyrrolo-pyrrole scaffold.

Diastereoselective Cyclization via Sulfonyliminium Ion Intermediates

Overman’s seminal work on diazatricyclic cores highlights sulfonyliminium ion cyclization as a critical step for achieving cis-fused systems . Treatment of hydroxy-aldehydes with BBr₃ at −78°C induced cyclization to diazatricycloundecanes with a 3:1 diastereomeric ratio . Applying this to a bicyclic precursor, such as (3aR,6aR)-hexahydropyrrolo[3,2-b]pyrrole, could streamline access to the target compound.

Key modifications include:

  • Protecting Group Strategy : Introducing a benzyloxycarbonyl (Cbz) group at N1 ensures regioselective cyclization.

  • Lewis Acid Optimization : Replacing BBr₃ with milder acids (e.g., TMSOTf) may improve yields while retaining stereocontrol.

Continuous Flow Synthesis with In Situ Hydrolysis

The Hantzsch pyrrole synthesis, adapted for continuous flow platforms, offers a scalable route to polyfunctionalized heterocycles . By reacting tert-butyl acetoacetate with benzylamine and 2-bromoacetophenone in dimethylformamide (DMF) at 200°C, Herath and Cosford synthesized pyrrole-3-carboxylic acids in 85% yield . The HBr byproduct facilitated in situ hydrolysis of tert-butyl esters, bypassing intermediate isolation.

For Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate, this approach could be modified by:

  • Replacing tert-butyl acetoacetate with a pyrrolidine-containing β-ketoester.

  • Employing microreactors to enhance heat transfer and reduce side reactions.

  • Utilizing HBr generated during cyclization to deprotect tert-butyl esters, yielding the free carboxylic acid for subsequent benzylation.

Thio-Claisen Rearrangement for Stereochemical Control

A racemic synthesis route leveraging thio-Claisen rearrangement achieved excellent stereoselectivity in forming bicyclic aminals . Starting from allyl thioethers, the rearrangement produced γ,δ-unsaturated carbonyl compounds with >90% ee after enzymatic resolution. Cyclization of these intermediates with benzyl chloroformate in the presence of triethylamine yielded the cis-fused octahydropyrrolo-pyrrole core .

Comparative Analysis of Synthetic Routes

MethodYield (%)Diastereoselectivity (dr)ScalabilityKey Advantage
[3+2]-Cycloaddition 85–9295:5HighRapid, catalyst-free
Sulfonyliminium Cyclization 783:1ModerateAccess to tricyclic analogs
Continuous Flow 88N/AHighOne-step, in situ hydrolysis
Thio-Claisen 91>95:5LowHigh enantiomeric excess

Structural Confirmation and Analytical Data

The PubChem entry (CID 71305256) confirms the molecular formula (C₁₄H₁₈N₂O₂) and provides critical spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 5.15 (s, 2H, CH₂Ph), 3.85–3.70 (m, 4H, N–CH₂), 2.95–2.80 (m, 2H, CH–N), 2.20–1.90 (m, 4H, pyrrolidine-H).

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O).

Q & A

Q. What are the established synthetic routes for Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:

  • Ring-closing strategies : Use of BF₃•OEt₂ as a Lewis acid catalyst to promote cyclization (e.g., in MeCN under reflux) .
  • Protection/deprotection : Benzyl groups are introduced via carbamate formation, followed by selective deprotection using HCl/NaOH .
  • Purification : Column chromatography (n-Hexane/EtOAc gradients) achieves >99% enantiomeric purity, as confirmed by chiral HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., cis/trans diastereomers show distinct splitting patterns). NOESY NMR (e.g., for 3d and 3j analogs) resolves spatial proximity of protons .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 362 [M⁺]) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for ethyl 2-benzyl derivatives .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

  • Hazard mitigation : Use fume hoods for volatile reagents (e.g., BF₃•OEt₂). First aid includes immediate rinsing for eye/skin contact and medical consultation .
  • Stability : Store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured and quantified?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with n-Hexane/IPA eluents. Compare retention times to racemic mixtures .
  • NMR chiral shift reagents : Eu(hfc)₃ induces splitting in ¹H NMR peaks for enantiomers .
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .

Q. What strategies resolve contradictions in NMR data for stereoisomers?

Methodological Answer:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring inversion) by observing coalescence points at elevated temperatures .
  • DFT calculations : Predict chemical shifts for candidate structures and compare to experimental data .
  • Cross-validation : Combine NOESY (through-space interactions) with COSY (through-bond correlations) .

Q. How do structural modifications (e.g., substituents) impact bioactivity?

Methodological Answer:

  • SAR studies : Compare analogs like tert-butyl 5-benzyl derivatives (C18H24N2O3) and ethyl 2-benzyl variants .
  • Antimicrobial assays : Test against Gram-positive/negative strains; correlate lipophilicity (logP) with membrane permeability .

Q. What factors influence reaction yields in key synthetic steps?

Methodological Answer:

  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃•OEt₂) for cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve nucleophilicity in SN2 reactions .
  • Temperature control : Reflux conditions (e.g., 80°C in MeCN) minimize side reactions .

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